2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]acetic acid is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of ethoxyaniline with oxoacetic acid derivatives under controlled conditions to form the intermediate compound. This intermediate is then further reacted with carboxymethylating agents to yield the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups, depending on the reagents used.
Substitution: The ethoxyanilino group can undergo substitution reactions, where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[carboxymethyl-[2-(4-methoxyanilino)-2-oxoethyl]amino]acetic acid
- 2-[carboxymethyl-[2-(4-ethoxyanilino)-2-hydroxyethyl]amino]acetic acid
- 2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]propionic acid
Uniqueness
Compared to similar compounds, 2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]acetic acid stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ethoxyanilino group, in particular, provides distinct chemical properties that differentiate it from other related compounds.
Eigenschaften
CAS-Nummer |
63245-29-4 |
---|---|
Molekularformel |
C14H18N2O6 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]acetic acid |
InChI |
InChI=1S/C14H18N2O6/c1-2-22-11-5-3-10(4-6-11)15-12(17)7-16(8-13(18)19)9-14(20)21/h3-6H,2,7-9H2,1H3,(H,15,17)(H,18,19)(H,20,21) |
InChI-Schlüssel |
JTJJIOHRAQVFMF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(CC(=O)O)CC(=O)O |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(CC(=O)O)CC(=O)O |
Key on ui other cas no. |
63245-29-4 |
Synonyme |
(p-ethoxyacetanilide)-iminodiacetic acid 4-ethoxy-IDA p-ethoxy-IDA para-ethoxy-IDA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.